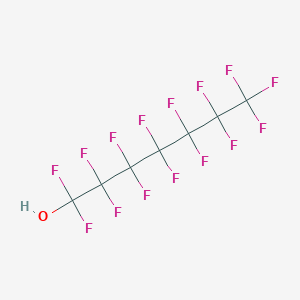
Pentadecafluoroheptan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of pentadecafluoroheptan-1-ol typically involves the fluorination of heptanol. One common method is the electrochemical fluorination (ECF) process, where heptanol is subjected to electrolysis in the presence of hydrogen fluoride.
Chemical Reactions Analysis
Pentadecafluoroheptan-1-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can be oxidized to form pentadecafluoroheptanoic acid using oxidizing agents such as potassium permanganate. In reduction reactions, it can be converted back to its corresponding hydrocarbon by using reducing agents like lithium aluminum hydride. Substitution reactions often involve the replacement of the hydroxyl group with other functional groups, such as halides, using reagents like thionyl chloride .
Scientific Research Applications
Pentadecafluoroheptan-1-ol has a wide range of applications in scientific research. In chemistry, it is used as a surfactant and a solvent due to its unique properties. In biology and medicine, it is utilized in the development of drug delivery systems and as a component in diagnostic imaging agents. Industrially, it is employed in the production of coatings, lubricants, and fire-fighting foams .
Mechanism of Action
The mechanism of action of pentadecafluoroheptan-1-ol is primarily related to its ability to interact with biological membranes. The fluorinated nature of the compound allows it to integrate into lipid bilayers, altering membrane fluidity and permeability. This interaction can affect various cellular processes, including signal transduction and membrane protein function .
Comparison with Similar Compounds
Pentadecafluoroheptan-1-ol is unique among fluorinated alcohols due to its high degree of fluorination, which imparts exceptional chemical stability and hydrophobicity. Similar compounds include perfluorooctanol and perfluorodecanol, which also exhibit high thermal stability and chemical resistance but differ in their chain lengths and specific applications .
Properties
CAS No. |
31165-24-9 |
|---|---|
Molecular Formula |
C7HF15O |
Molecular Weight |
386.06 g/mol |
IUPAC Name |
1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoroheptan-1-ol |
InChI |
InChI=1S/C7HF15O/c8-1(9,2(10,11)4(14,15)6(18,19)20)3(12,13)5(16,17)7(21,22)23/h23H |
InChI Key |
XCWMATKNFUWXCN-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C(C(O)(F)F)(F)F)(F)F)(C(C(C(F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















